molecular formula C7H4ClNO B1661932 3-Chloro-4-hydroxybenzonitrile CAS No. 2315-81-3

3-Chloro-4-hydroxybenzonitrile

Cat. No.: B1661932
CAS No.: 2315-81-3
M. Wt: 153.56 g/mol
InChI Key: CRYPJUOSZDQWJZ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the dealkylation of 3-chloro-4-methoxybenzonitrile using sodium 4-methylphenoxide . The reaction typically occurs under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to maximize efficiency and minimize costs. The use of catalysts and specific solvents can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation reactions can produce quinones or other oxidized derivatives .

Scientific Research Applications

3-Chloro-4-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group and the nitrile group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. These interactions can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzonitrile
  • 3-Chloro-4-methoxybenzonitrile
  • 3-Chloro-4-propoxybenzonitrile

Comparison: 3-Chloro-4-hydroxybenzonitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYPJUOSZDQWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177733
Record name Benzonitrile, 3-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-81-3
Record name Benzonitrile, 3-chloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-hydroxybenzonitrile
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Synthesis routes and methods

Procedure details

The title compound was prepared from 3-chloro-4-hydroxybenzaldehyde and hydroxyl ammonium chloride, using the same method as that described for preparation 70. The title compound was purified by column chromatography on silica gel, eluting with pentane:ethyl acetate, 100:0 to 90:10, to afford the title compound as a white solid in 76% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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